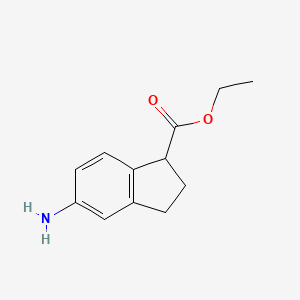

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate

Description

Properties

CAS No. |

61372-32-5 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)11/h4,6-7,11H,2-3,5,13H2,1H3 |

InChI Key |

UHISTLDHHIQDBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves:

- Starting from indene or substituted indene derivatives.

- Formation of the carboxylate ester group via reaction with ethyl chloroformate or related reagents.

- Introduction of the amino group through amination reactions.

A typical route includes reacting indene with ethyl chloroformate in the presence of a strong base such as sodium hydride, followed by an amination step using an appropriate amine source.

Detailed Multi-Step Synthesis

The detailed preparation method can be broken down into the following steps:

Step 1: Formation of 5-chloro-1-indanone derivative (Intermediate)

- React 5-chloro-1-indanone with methyl carbonate and sodium hydride in toluene solvent.

- The reaction is performed under reflux conditions with controlled addition of 5-chloro-1-indanone over 1.5 to 3 hours.

- This step forms a methoxycarbonyl intermediate essential for further transformations.

Step 2: Acidification and Extraction

- After reaction completion, the mixture is cooled and treated with a mixture of concentrated hydrochloric acid and ice (mass ratio 1:10-12).

- This acidification step is critical to protonate the intermediate and facilitate its extraction.

- The mixture is stirred, allowed to separate, and the organic layer is extracted with toluene.

- Washing and concentration of the toluene extract yield a solution of the intermediate compound.

Step 3: Oxidation and Amination

- The intermediate solution is oxidized in the presence of cinchonine catalyst dissolved in toluene at 40-45°C.

- Hydrogen phosphide cumene is added simultaneously with the intermediate solution dropwise over time.

- This controlled addition prevents violent reactions and favors the formation of the desired S-enantiomer.

- The reaction mixture is incubated for 12 hours at 42°C.

- The product is isolated by filtration as a solid.

This method achieves a yield of approximately 75-78% with optical purity (S-enantiomeric excess) of 80-83%.

Reaction Conditions and Optimization

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | Toluene | High boiling point, neutral, minimizes side reactions |

| Base | Sodium hydride | Strong base for deprotonation and ester formation |

| Temperature | 40-45°C (oxidation step) | Optimal for enantioselective oxidation |

| Addition time | 1.5-3 hours (chloro-indanone) | Controls reaction completeness and minimizes product loss |

| Acidification | HCl and ice (1:10-12 mass ratio) | Ensures complete acidification and minimizes product loss |

| Catalyst | Cinchonine | Promotes selective formation of S-enantiomer |

| Reaction time (oxidation) | 12 hours | Ensures complete conversion |

Mechanistic Insights

- The use of sodium hydride and methyl carbonate facilitates the formation of the methoxycarbonyl intermediate by nucleophilic attack on the indanone.

- Acidification stabilizes the intermediate and facilitates its extraction.

- The oxidation step is thermodynamically favorable; controlled simultaneous dropwise addition of reactants and catalyst ensures mild reaction conditions, reducing the formation of undesired R-enantiomer.

- Cinchonine acts as a chiral catalyst, enhancing the optical purity of the product.

Summary of Research Results

| Aspect | Result/Value |

|---|---|

| Yield | 75-78% |

| Optical Purity (S-enantiomeric excess) | 80-83% |

| Reaction Time | 1.5-3 h (addition) + 3-5 h (reflux) + 12 h (oxidation) |

| Solvent Consumption | Toluene mass ratio 5-7:1 (step 1) and 5.5-6:1 (oxidation) |

| Catalyst Amount | 0.03 mol cinchonine per 0.375 mol substrate |

| Temperature Range | 40-45°C (oxidation), reflux for esterification |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

Industry: Used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of discoidin domain receptor 1 (DDR1), which plays a role in cell adhesion and migration .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Stability and Handling

- Halogenated derivatives (e.g., bromo/fluoro-substituted) and hydrochloride salts require storage at 2–8°C under inert atmospheres to prevent degradation .

- The free base form of the target compound is likely less stable than its salt forms, necessitating careful handling .

Key Research Findings

- Structural Diversity : Substitution at positions 1, 2, and 5 significantly alters physicochemical properties. For example, halogenation increases molecular weight and lipophilicity, impacting bioavailability .

- Synthetic Utility: this compound is a versatile precursor for spirocyclic compounds, as seen in the synthesis of GABA receptor modulators .

- Challenges: Amino-ester derivatives often require protection/deprotection strategies (e.g., Boc groups) to prevent side reactions during synthesis .

Biological Activity

Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, characterized by its indene core and amino group, exhibits unique structural features that influence its biological activity. The molecular weight of the compound is approximately 241.71 g/mol, with a specific focus on its functional groups that facilitate interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. In vitro assays demonstrated that the compound exhibits significant inhibitory effects against various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 10 | 100 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cell lines, leading to reduced cell proliferation.

- Apoptotic Pathways : It activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis.

A study reported a significant reduction in viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of approximately 30 µM and 25 µM, respectively.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell survival.

- Receptor Modulation : It could modulate receptor activities linked to apoptosis and cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations.

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on various cancer cell lines. Treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.